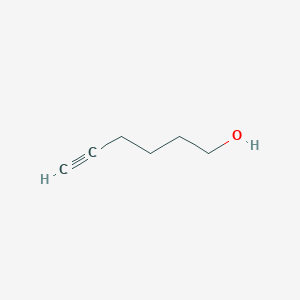
N-(4-Hydroxycyclohexyl)acetamide
Übersicht
Beschreibung
N-(4-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da . It is commonly constituted by two diastereomers (cis- and trans-isomers) .
Molecular Structure Analysis
The molecular structure of N-(4-Hydroxycyclohexyl)acetamide consists of freely rotating bonds, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s structure was analyzed using various methods such as FTIR, UV, and MS .Chemical Reactions Analysis
The cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide was studied theoretically and experimentally . The reaction proceeds through the cis-, trans-free radical and 4-acetamide-cyclohexanone intermediate pathway .Physical And Chemical Properties Analysis
N-(4-Hydroxycyclohexyl)acetamide has a density of 1.1±0.1 g/cm3, a boiling point of 357.2±31.0 °C at 760 mmHg, and a flash point of 169.8±24.8 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 146.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Mechanism of Epimerization : A study by Wang (2013) explored the mechanism of cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide using density functional theory (DFT). The study proposed a new reaction pathway, indicating its preference over others. The findings could predict the ratio of two anomers expected from this pathway.
Metabolic Pathways : Research by Zell, Neidlein, & Strein (1994) examined the biotransformation of BM 12.1307 in dogs, identifying trans-N-(4-Hydroxycyclohexyl) acetamide as a main metabolite. This study is essential for understanding the metabolic fate of related compounds.
Anticonvulsant Activity : A study by Pękala et al. (2011) investigated the anticonvulsant activity of certain acetamides, including a compound similar to N-(4-Hydroxycyclohexyl)acetamide. The compound showed effectiveness in reducing seizures, indicating potential therapeutic applications.
Cis-trans Epimerization Technology : Yang Neng-wei (2002) explored the use of Raney-Ni as a catalyst for the cis-trans epimerization of N-(4-Hydroxycyclohexyl) acetamide. The study, found here, provides insights into improving epimerization efficiency.
Synthesis of Medicinal Intermediates : Yin Xian-qing (2006) discussed the synthesis of N-(4-oxocyclohexyl) acetamid, a medicinal intermediate, using Jones reagent. The study, available here, highlights a methodology with a potential application in pharmaceutical synthesis.
Crystal and Molecular Structures : The study by Il'in, Reshetnyak, & Sobolev (1992) on the crystal structure of a related compound, 4-acetamido-2,6-dibromo-4-hydroxy-1,2-dimethoxycyclohexa-2,5-diene, provides fundamental knowledge on the molecular interactions and stability of such compounds.
Chemoselective Acetylation : Magadum & Yadav (2018) researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate. The findings, detailed here, are significant for efficient and selective synthesis methods in pharmaceuticals.
Enzyme Inhibition and Kinetics : A study by Butt et al. (2019) synthesized novel bi-heterocyclic acetamides for enzyme inhibition, including tyrosinase, which is important in melanogenesis. This provides insights into the development of therapeutic agents for skin pigmentation disorders.
Synthesis and Biological Profile : Sultana et al. (2016) explored the synthesis and biological properties of Zn(II) complexes derived from different aryl acetamides. The research, found here, indicates potential applications in enzyme inhibition and as anticancer agents.
Safety And Hazards
Zukünftige Richtungen
The future directions for N-(4-Hydroxycyclohexyl)acetamide could involve further exploration of its cis-trans epimerization mechanism, which could help obtain more of the trans-isomer by controlling the reaction conditions . This is significant as only the trans-isomer is an important medical intermediate, which could be used to synthesize many kinds of medicine .
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946032, DTXSID701282648 | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxycyclohexyl)acetamide | |
CAS RN |
23363-88-4, 27489-60-7 | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27489-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23363-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxycyclohexyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)